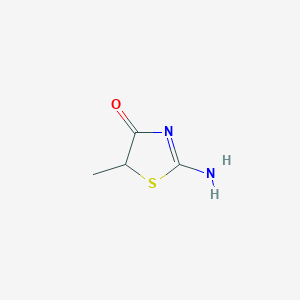

2-amino-5-methyl-1,3-thiazol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5-methyl-1,3-thiazol-4(5H)-one is a heterocyclic compound featuring a thiazole core

Synthetic Routes and Reaction Conditions:

Condensation of Thiourea and Alpha-Halo Ketone: One common method involves the condensation of thiourea with an alpha-halo ketone.

Robinson-Gabriel Synthesis: Another method involves the reaction of a 2-acylamino-ketone with phosphorus pentasulfide.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the synthetic routes mentioned above. These methods are optimized for yield, purity, and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

科学的研究の応用

Antimicrobial Activity

One of the prominent applications of 2-amino-5-methyl-1,3-thiazol-4(5H)-one is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit potent activity against various pathogens, including Mycobacterium tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, showcasing its potential as a lead compound for developing new anti-tubercular agents .

Cancer Treatment

The compound has also been investigated for its anticancer properties. Studies indicate that 2-amino-1,3-thiazole derivatives can inhibit several types of cancer cells. For example, compounds derived from this scaffold have shown efficacy against various carcinomas, including breast and colon cancers. The patent literature reveals that these compounds can inhibit tumor growth and may be effective against hematopoietic tumors such as leukemia and lymphoma .

Case Study: DYRK1A Inhibition

Recent research has identified specific derivatives of this compound as potent inhibitors of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in several cancers. Compounds synthesized under microwave conditions displayed IC50 values as low as 0.028 µM against DYRK1A, indicating their potential as therapeutic agents in oncology .

Neurological Disorders

The role of protein kinases in neurological disorders has prompted investigations into the use of thiazole derivatives for treating conditions like Alzheimer's disease. The inhibition of cdk5 (cyclin-dependent kinase 5) by these compounds suggests they could mitigate tau protein phosphorylation, a hallmark of Alzheimer's pathology .

Anti-inflammatory Properties

Compounds based on the thiazole structure have been recognized for their anti-inflammatory effects. They can potentially treat conditions associated with chronic inflammation, such as arthritis and psoriasis. The ability to inhibit specific kinases involved in inflammatory pathways positions these compounds as promising candidates for further development .

Synthesis and Structural Modifications

The synthesis of this compound derivatives typically involves methods such as microwave-assisted synthesis, which enhances reaction efficiency and yields . The structural modifications at various positions on the thiazole ring can significantly influence biological activity, allowing for tailored approaches in drug design.

Data Table: Biological Activities of Selected Derivatives

| Compound Name | Activity Type | Target/Pathway | IC50 (µM) |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Antimicrobial | M. tuberculosis | 0.06 |

| 5-(4-hydroxybenzylidene)-2-thioxo | Cancer Inhibition | DYRK1A | 0.028 |

| 2-amino-1,3-thiazol-4(5H)-one derivatives | Anti-inflammatory | Various kinases | Varies |

| New analogs synthesized under microwave | Neurological Disorders | cdk5 | Varies |

作用機序

The mechanism by which 2-amino-5-methyl-1,3-thiazol-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.

類似化合物との比較

2-Aminothiazole: This compound is structurally similar and shares many chemical properties with 2-amino-5-methyl-1,3-thiazol-4(5H)-one.

2-Amino-4-methylthiazole: Another similar compound, differing by the position of the methyl group on the thiazole ring.

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

生物活性

2-Amino-5-methyl-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a thiazole ring, which are crucial for its pharmacological properties. The following sections will detail the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic syndrome and related disorders.

Inhibition of 11β-HSD1

Research has shown that derivatives of this compound can effectively inhibit 11β-HSD1 with varying degrees of potency. For instance, one study reported a derivative with a Ki value of 3 nM , indicating strong inhibitory activity against this enzyme . This inhibition can lead to reduced cortisol levels in tissues, thereby potentially alleviating conditions associated with excessive glucocorticoid activity.

Biological Activity Summary

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of various thiazole derivatives, it was found that certain compounds derived from this compound showed significant inhibition of proliferation in cancer cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 10 to 30 μM , indicating moderate potency .

Case Study 2: Enzyme Inhibition

A detailed investigation into the structure-activity relationship (SAR) of thiazolone derivatives revealed that modifications at the 2-position significantly enhanced inhibitory activity against 11β-HSD1. For example, the introduction of larger lipophilic groups resulted in increased binding affinity and selectivity .

Research Findings

Recent studies have focused on the synthesis of novel derivatives to enhance the biological activity of this compound. These efforts have led to the identification of compounds with improved potency against both metabolic syndrome-related targets and various cancer cell lines.

Notable Findings:

特性

IUPAC Name |

2-imino-5-methyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h2H,1H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQICKLJAUSMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=N)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。